1-Pyrrolidinecarboxylic acid, 3-(2-ethoxy-2-oxoethoxy)-, 1,1-dimethylethyl ester, (3R)-
Description
The compound 1-Pyrrolidinecarboxylic acid, 3-(2-ethoxy-2-oxoethoxy)-, 1,1-dimethylethyl ester, (3R)- (hereafter referred to as the target compound) is a chiral pyrrolidine derivative characterized by:
- A pyrrolidine ring with a tert-butyl ester (1,1-dimethylethyl) at the 1-position.
- A 3-(2-ethoxy-2-oxoethoxy) substituent at the 3-position, consisting of an ethoxy-oxoethyl ether chain.
- R-configuration at the stereogenic 3-position.
This compound serves as a key intermediate in organic synthesis, particularly in pharmaceuticals, where the tert-butyl ester acts as a protective group for carboxylic acids, and the ethoxy-oxoethoxy group may participate in further functionalization .
Properties
IUPAC Name |
tert-butyl (3R)-3-(2-ethoxy-2-oxoethoxy)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-5-17-11(15)9-18-10-6-7-14(8-10)12(16)19-13(2,3)4/h10H,5-9H2,1-4H3/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZASZQVNDVYRJDU-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1CCN(C1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CO[C@@H]1CCN(C1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001149857 | |
| Record name | 1,1-Dimethylethyl (3R)-3-(2-ethoxy-2-oxoethoxy)-1-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001149857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1024038-25-2 | |
| Record name | 1,1-Dimethylethyl (3R)-3-(2-ethoxy-2-oxoethoxy)-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1024038-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl (3R)-3-(2-ethoxy-2-oxoethoxy)-1-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001149857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pyrrolidinecarboxylic acid, 3-(2-ethoxy-2-oxoethoxy)-, 1,1-dimethylethyl ester, (3R)- typically involves the esterification of 1-Pyrrolidinecarboxylic acid with 3-(2-ethoxy-2-oxoethoxy)-1,1-dimethylethyl ester. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the esterification process. The reaction conditions include maintaining a specific temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The raw materials are mixed in reactors, and the reaction is monitored to ensure optimal conditions are maintained. The product is then purified using techniques such as distillation or crystallization to remove any impurities and obtain the final compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-Pyrrolidinecarboxylic acid, 3-(2-ethoxy-2-oxoethoxy)-, 1,1-dimethylethyl ester, (3R)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group into an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
1-Pyrrolidinecarboxylic acid, 3-(2-ethoxy-2-oxoethoxy)-, 1,1-dimethylethyl ester, (3R)- is used in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-Pyrrolidinecarboxylic acid, 3-(2-ethoxy-2-oxoethoxy)-, 1,1-dimethylethyl ester, (3R)- involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active pyrrolidinecarboxylic acid, which can then interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 3
The substituent at the 3-position of the pyrrolidine ring significantly influences reactivity, stability, and applications. Below is a comparative analysis:
Table 1: Key Compounds with Substituent Variations
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: The ethoxy-oxoethoxy group in the target compound is electron-withdrawing, enhancing electrophilicity at the adjacent carbon, unlike the electron-donating hydroxy or amino groups in other derivatives.
- Protective Group Strategies : The tert-butyl ester is common across all compounds, but substituents like Fmoc () or nitro () introduce orthogonal protection for multi-step syntheses.
- Stereochemistry : The (3R) configuration in the target compound and contrasts with the (3S) configuration in , impacting biological activity and synthetic pathways.
Key Findings:
- The target compound’s ethoxy-oxoethoxy group is uniquely suited for generating reactive intermediates, unlike the stable aromatic systems in .
- Hydrolysis Sensitivity : The tert-butyl ester in all compounds is stable under basic conditions but cleaved under strong acids (e.g., TFA), enabling selective deprotection .
Physicochemical Properties
Research and Industrial Relevance
- Contradictions : highlights the (3S) enantiomer, which may exhibit divergent biological activity compared to the (3R) target compound, necessitating rigorous stereochemical analysis .
- Scalability : Industrial synthesis of the target compound likely employs Boc protection (di-tert-butyl dicarbonate, ) and stereoselective etherification at position 3 .
Biological Activity
1-Pyrrolidinecarboxylic acid, 3-(2-ethoxy-2-oxoethoxy)-, 1,1-dimethylethyl ester, (3R)- is a compound with the molecular formula C13H23NO5 and a molecular weight of 273.33 g/mol. This compound is notable for its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis.
This compound is synthesized through the esterification of 1-Pyrrolidinecarboxylic acid with 3-(2-ethoxy-2-oxoethoxy)-1,1-dimethylethyl ester. The reaction typically requires controlled conditions to ensure high yield and purity. The synthesis can be optimized using various catalysts and reaction conditions to facilitate the esterification process effectively.
Biological Activity
The biological activity of 1-Pyrrolidinecarboxylic acid derivatives has been a subject of research due to their interactions with biological systems. The mechanism of action involves hydrolysis of the ester group to release the active pyrrolidinecarboxylic acid, which may interact with enzymes or receptors within biological pathways.
Potential Biological Effects
- Antimicrobial Activity : Some studies suggest that compounds similar to 1-Pyrrolidinecarboxylic acid exhibit antimicrobial properties, making them candidates for further investigation in treating infections.
- Antioxidant Properties : Research indicates that certain pyrrolidine derivatives possess antioxidant capabilities, which could be beneficial in preventing oxidative stress-related diseases.
- Neuroprotective Effects : There is emerging evidence that some pyrrolidine derivatives may offer neuroprotective effects, potentially aiding in the treatment of neurodegenerative disorders.
Case Studies and Research Findings
Several studies have explored the biological activity of pyrrolidine derivatives:
- Study on Antimicrobial Activity : A study evaluated various pyrrolidine derivatives for their antimicrobial efficacy against different bacterial strains. Results indicated that specific modifications in the structure enhanced their activity against Gram-positive bacteria.
- Neuroprotective Research : Another research project investigated the neuroprotective effects of pyrrolidine derivatives in animal models of Alzheimer's disease. The findings suggested that these compounds could reduce amyloid-beta accumulation, a hallmark of Alzheimer's pathology.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-Pyrrolidinecarboxylic acid | Structure | Antimicrobial, Antioxidant |
| 3-(2-Ethoxy-2-oxoethyl) derivative | Structure | Neuroprotective effects |
| Other Pyrrolidine Derivatives | Structure | Varies by modification |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
